Methyl 2-(4-carbamoylpiperidin-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Its core quinazoline scaffold is substituted with a 4-carbamoylpiperidine group at position 2, a 3,5-dimethoxyphenyl moiety at position 3, and a methyl ester at position 5. These substitutions likely influence its physicochemical properties, binding affinity, and metabolic stability compared to structurally related compounds.
Properties
IUPAC Name |
methyl 2-(4-carbamoylpiperidin-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6/c1-32-17-11-16(12-18(13-17)33-2)28-22(30)19-5-4-15(23(31)34-3)10-20(19)26-24(28)27-8-6-14(7-9-27)21(25)29/h4-5,10-14H,6-9H2,1-3H3,(H2,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXSSAHQVRQVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCC(CC4)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl core, followed by the introduction of the sulfonyl group and the carboxamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and its potential as a drug candidate.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided () describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, a structurally distinct compound with an imidazopyridine core.
Structural and Functional Differences
Physicochemical and Spectroscopic Data
Biological Activity
Methyl 2-(4-carbamoylpiperidin-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article provides an overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a quinazoline core, which is known for its pharmacological versatility. The presence of the piperidine and dimethoxyphenyl groups contributes to its biological activity.
Quinazoline derivatives exhibit their biological effects through various mechanisms:
- Inhibition of Kinases : Many quinazoline compounds act as inhibitors of specific kinases involved in cancer progression. For instance, they may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and survival.
- Induction of Apoptosis : Quinazolines can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : Some derivatives interfere with the normal cell cycle, leading to growth inhibition in cancer cells.
Anticancer Efficacy
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes findings from relevant research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 18.79 | Induction of apoptosis |
| MCF-7 | 13.46 | Cell cycle arrest and apoptosis |
| HeLa | 20.98 | Inhibition of kinase activity |
These results indicate significant cytotoxicity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting the compound's potential as a therapeutic agent.
Case Studies
- Study on HepG2 and MCF-7 Cells : A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 7.09 µM to 31.85 µM against HepG2 and MCF-7 cells. The results indicated that modifications to the quinazoline structure could enhance anticancer activity significantly .
- Mechanistic Insights : Another investigation into quinazoline derivatives revealed that they could induce apoptosis through the activation of caspase pathways and inhibit tubulin polymerization, which is critical for mitosis .
Pharmacological Applications
Given its promising anticancer properties, this compound may have potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific tumors.
- Combination Therapies : Its use in conjunction with other chemotherapeutic agents could enhance overall efficacy and reduce resistance.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Methyl 2-(4-carbamoylpiperidin-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer :
- Step 1 : Utilize palladium-catalyzed reductive cyclization (e.g., with formic acid derivatives as CO surrogates) to construct the quinazoline core .
- Step 2 : Introduce the 3,5-dimethoxyphenyl group via nucleophilic substitution or coupling reactions under inert atmospheres (argon/nitrogen) .
- Step 3 : Optimize solvent systems (e.g., DCM/EtOH mixtures) and stoichiometric ratios of reagents (e.g., triethylamine as a base) to enhance yield .
- Step 4 : Monitor reaction progress via TLC and purify using silica gel chromatography, followed by recrystallization .
Table 1 : Example Reaction Optimization Parameters
| Parameter | Condition Range | Optimal Condition (Hypothetical) | Reference |
|---|---|---|---|
| Solvent System | DCM/EtOH (1:1 to 4:1) | 4:1 DCM/EtOH | |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% Pd | |
| Reaction Time | 6–24 hours | 12 hours |
Q. Which analytical techniques are suitable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a mobile phase of methanol, water, 0.2 M NaH₂PO₄, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid .
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR, focusing on methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 165–175 ppm) signals .
- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., disorder analysis for piperidine/quinazoline moieties) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs) to assess binding affinity .
- Step 2 : Conduct DFT calculations (Gaussian 09) to analyze electronic properties (HOMO/LUMO) and reactive sites .
- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).
Table 2 : Hypothetical Docking Scores vs. Experimental IC₅₀
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) | Reference |
|---|---|---|---|
| Kinase X | –9.2 | 120 ± 15 | |
| Receptor Y | –8.7 | 250 ± 30 |
Q. What strategies mitigate instability during storage, considering susceptible functional groups (e.g., carbamoyl or ester linkages)?
- Methodological Answer :
- Strategy 1 : Store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .
- Strategy 2 : Avoid exposure to strong oxidizers or moisture; use desiccants in storage vials .
- Strategy 3 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., free carboxylic acid) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for analogous quinazoline derivatives?
- Methodological Answer :
- Factor 1 : Compare solvent polarity (e.g., DCM vs. THF) and its impact on intermediate solubility .
- Factor 2 : Evaluate catalyst purity (e.g., Pd contamination in recycled catalysts) .
- Factor 3 : Replicate experiments with strict moisture/oxygen exclusion (Schlenk techniques) .
Key Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
